4-{[3-(Pyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid hydrochloride
Overview
Description
“4-{[3-(Pyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid hydrochloride” is a chemical compound with the formula C14H21ClN2O4S. It has a molecular weight of 348.85 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a sulfamoyl group, and a benzoic acid group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 348.85 . Other physical and chemical properties such as boiling point and linear structure formula are not available .Scientific Research Applications
Nickel-catalyzed and Benzoic Acid-promoted Direct Sulfenylation
A study discusses a nickel-catalyzed and benzoic acid-promoted direct sulfenylation of unactivated arenes, providing an efficient access to valuable aryl sulfides. This chemical reaction demonstrates the utility of benzoic acid derivatives in facilitating chemical transformations, which could be relevant to the synthesis and application of the compound (Yang et al., 2015).
Antimicrobial Activity of Pyridine-based Sulfa-drugs
Another study highlights the design, synthesis, and antimicrobial activity of a series of pyridines and their sulfa drug derivatives. These compounds show significant antimicrobial properties, indicating the potential biomedical applications of pyridine-based compounds in combating microbial infections (El‐Sayed et al., 2017).
Electrochemical Polymerization and Activity
Research into electrochemical polymerization of pyrrole containing TEMPO side chain on Pt electrode and its electrocatalytic activity for oxidation of benzyl alcohol showcases the versatility of pyrrole-based compounds in electrochemical applications. This study could suggest avenues for the electrochemical or catalytic applications of similar pyrrolidinyl compounds (Lu et al., 2014).
Hydrogen-bonded Co-crystal Structure
A study on the co-crystal structure of benzoic acid and zwitterionic l-proline provides insights into the molecular interactions and crystal engineering aspects of benzoic acid derivatives. Understanding such interactions may be crucial for the development of new materials or drugs (Chesna et al., 2017).
properties
IUPAC Name |
4-(3-pyrrolidin-1-ylpropylsulfamoyl)benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S.ClH/c17-14(18)12-4-6-13(7-5-12)21(19,20)15-8-3-11-16-9-1-2-10-16;/h4-7,15H,1-3,8-11H2,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNMKOFJDWJOCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(Pyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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